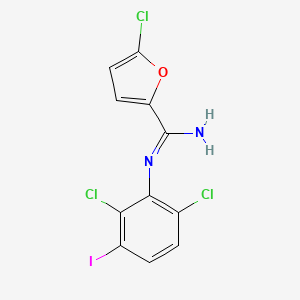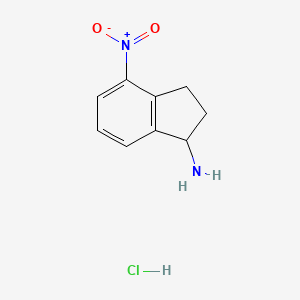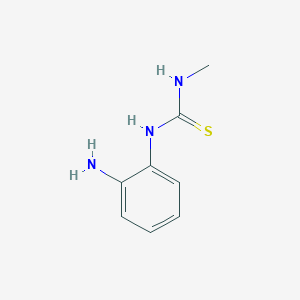
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid
概要
説明
3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid: is an organic compound with the molecular formula C11H15BO4 It is a boronic acid derivative that features a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and boron atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid typically involves the formation of the benzodioxepine ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring. The boronic acid group can then be introduced via a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its boronic acid functionality .
作用機序
The mechanism of action of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of boronate esters and in catalysis .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the benzodioxepine ring.
2,4-Dihydro-1,5-benzodioxepine: Lacks the boronic acid group but shares the benzodioxepine ring structure.
Uniqueness: 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid is unique due to the combination of the benzodioxepine ring and the boronic acid group, which imparts distinct chemical reactivity and potential for diverse applications .
特性
IUPAC Name |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2)6-15-9-5-3-4-8(12(13)14)10(9)16-7-11/h3-5,13-14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGTUKCVUWKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCC(CO2)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158250 | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-50-1 | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)




![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)








